2-methyl-2-(1-methyl-1H-indol-3-yl)propanoic acid
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Overview
Description
2-methyl-2-(1-methyl-1H-indol-3-yl)propanoic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(1-methyl-1H-indol-3-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 1-methyl-1H-indole-3-carboxaldehyde.
Grignard Reaction: The aldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to the corresponding ketone using an oxidizing agent such as pyridinium chlorochromate.
Aldol Condensation: The ketone undergoes an aldol condensation with acetone in the presence of a base to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(1-methyl-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids or strong acids.
Major Products
The major products formed from these reactions include substituted indole derivatives, alcohols, ketones, and carboxylic acids.
Scientific Research Applications
2-methyl-2-(1-methyl-1H-indol-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-2-(1-methyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-indole-3-carboxaldehyde
- 2-methyl-3-nitroaniline
- Indole-3-acetic acid
Uniqueness
2-methyl-2-(1-methyl-1H-indol-3-yl)propanoic acid is unique due to its specific structural features, which confer distinct biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
91957-24-3 |
---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.3 |
Purity |
95 |
Origin of Product |
United States |
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